molecular formula C21H16Cl2N4OS B1684432 PD173955 CAS No. 260415-63-2

PD173955

カタログ番号: B1684432
CAS番号: 260415-63-2
分子量: 443.3 g/mol
InChIキー: VAARYSWULJUGST-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PD173955は、アベルソンマウス白血病ウイルス癌遺伝子ホモログ1(ABL1)およびSrcキナーゼファミリーを標的とする低分子阻害剤です。主に、細胞の増殖、分化、生存など、さまざまな細胞プロセスにおいて重要な役割を果たすこれらのキナーゼの阻害を研究するために、科学研究で使用されています。 This compoundは、これらのキナーゼの活性を阻害する能力により、慢性骨髄性白血病やその他の癌の治療において大きな可能性を示しています .

作用機序

PD173955は、ABL1とSrcキナーゼのATP結合部位に結合することによって効果を発揮します。この結合はキナーゼ活性を阻害し、下流基質のリン酸化を防ぎます。 これらのキナーゼの阻害は、さまざまな細胞プロセスを混乱させ、癌細胞の細胞周期停止とアポトーシスにつながります . 分子標的はABL1とSrcキナーゼを含み、関与する経路は主に細胞の増殖、分化、生存に関連しています .

類似の化合物との比較

This compoundは、イマチニブ(STI-571またはグリベックとしても知られています)やPD180970などの他のチロシンキナーゼ阻害剤と比較されることがよくあります。比較の主なポイントは次のとおりです。

類似の化合物のリスト

  • イマチニブ(STI-571、グリベック)
  • PD180970
  • ダサチニブ
  • ニロチニブ

This compoundは、高い効力と複数のキナーゼコンフォメーションを標的とする能力により際立っており、癌研究と創薬において貴重なツールとなっています .

生化学分析

Biochemical Properties

PD173955 plays a crucial role in biochemical reactions by inhibiting specific tyrosine kinases. It interacts with enzymes such as ABL1 and Src family kinases, including Src, Yes, and Fyn. The nature of these interactions involves the binding of this compound to the ATP-binding site of these kinases, thereby preventing their phosphorylation activity. This inhibition disrupts downstream signaling pathways that are essential for cell proliferation and survival .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cell lines, this compound has been shown to induce mitotic arrest, leading to the inhibition of cell proliferation. This compound affects cell signaling pathways by inhibiting the activity of Src and ABL1 kinases, which are involved in pathways regulating cell growth, differentiation, and survival. Additionally, this compound influences gene expression and cellular metabolism by modulating the activity of these kinases .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of tyrosine kinases such as ABL1 and Src. This binding inhibits the kinase activity, preventing the phosphorylation of downstream substrates. This compound is particularly effective in targeting both active and inactive conformations of the ABL1 kinase, which contributes to its higher potency compared to other inhibitors like imatinib. This compound also inhibits the activity of Src family kinases, further disrupting cellular signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the activity of target kinases without causing significant toxicity. At higher doses, the compound may exhibit toxic effects, including adverse impacts on normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effect on kinase activity. Careful dosage optimization is essential to balance efficacy and safety in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes. These metabolic processes can influence the bioavailability and efficacy of this compound. Additionally, this compound may affect metabolic flux and metabolite levels by inhibiting kinases that regulate metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes. This compound can accumulate in certain tissues, where it exerts its inhibitory effects on target kinases. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic kinases such as Src and ABL1. Additionally, this compound may be directed to specific subcellular compartments through targeting signals or post-translational modifications. These localization patterns are essential for the compound’s ability to effectively inhibit kinase activity and disrupt cellular signaling pathways .

準備方法

合成ルートと反応条件

PD173955は、ピリド[2,3-d]ピリミジンコアの形成を含む複数段階のプロセスによって合成されます。主要なステップは以下のとおりです。

工業生産方法

This compoundの特定の工業生産方法は広く文書化されていませんが、一般的なアプローチは、上記で言及された合成ルートのスケールアップを含むでしょう。これには、反応条件の最適化、工業用グレードの試薬の使用、および高収率と純度を確保するための大規模精製技術の採用が含まれます。

化学反応の分析

PD173955は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

    酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤。

    還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤。

    置換: 塩基性条件下でのアミンやチオールなどの求核剤。

生成される主要な生成物

これらの反応から生成される主な生成物は、修飾された官能基を持つthis compoundのさまざまな誘導体を含み、これらは構造活性相関を研究し、化合物の有効性を高めるために使用できます .

科学研究への応用

This compoundは、以下を含む幅広い科学研究の応用範囲を持っています。

類似化合物との比較

PD173955 is often compared with other tyrosine kinase inhibitors such as imatinib (also known as STI-571 or Gleevec) and PD180970. Here are some key points of comparison:

List of Similar Compounds

  • Imatinib (STI-571, Gleevec)
  • PD180970
  • Dasatinib
  • Nilotinib

This compound stands out due to its higher potency and ability to target multiple kinase conformations, making it a valuable tool in cancer research and drug development .

特性

IUPAC Name

6-(2,6-dichlorophenyl)-8-methyl-2-(3-methylsulfanylanilino)pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4OS/c1-27-19-12(9-15(20(27)28)18-16(22)7-4-8-17(18)23)11-24-21(26-19)25-13-5-3-6-14(10-13)29-2/h3-11H,1-2H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAARYSWULJUGST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC(=CC=C4)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332241
Record name PD173955
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260415-63-2
Record name PD173955
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PD173955
Reactant of Route 2
Reactant of Route 2
PD173955
Reactant of Route 3
Reactant of Route 3
PD173955
Reactant of Route 4
Reactant of Route 4
PD173955
Reactant of Route 5
Reactant of Route 5
PD173955
Reactant of Route 6
Reactant of Route 6
PD173955

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。